molecular formula C13H16N2S B14914903 2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine

2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine

Cat. No.: B14914903
M. Wt: 232.35 g/mol
InChI Key: OBDUNQBHBRROAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine is a bicyclic thiazole derivative featuring a fused indeno-thiazol core substituted with a methyl group at position 2 and an ethanamine side chain at position 6.

Properties

Molecular Formula

C13H16N2S

Molecular Weight

232.35 g/mol

IUPAC Name

2-(2-methyl-7,8-dihydro-6H-cyclopenta[g][1,3]benzothiazol-8-yl)ethanamine

InChI

InChI=1S/C13H16N2S/c1-8-15-11-5-4-9-2-3-10(6-7-14)12(9)13(11)16-8/h4-5,10H,2-3,6-7,14H2,1H3

InChI Key

OBDUNQBHBRROAC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C3=C(CCC3CCN)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylindanone with thioamide in the presence of a base to form the thiazole ring. The resulting intermediate is then reacted with ethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group undergoes nucleophilic substitution and acylation under standard conditions:

Reaction TypeReagents/ConditionsProductApplication
Alkylation Alkyl halides (e.g., methyl iodide), K₂CO₃, DMF, 60°CN-Alkylated derivatives (e.g., N-methyl variants)Tailoring lipophilicity for improved blood-brain barrier penetration
Acylation Acetyl chloride, triethylamine, THF, 25°CN-Acetylated derivatives (e.g., acetamide analogs)Prodrug development to modulate bioavailability

For example, treatment with 2-chloroethyl chloroformate in THF forms carbamate derivatives, as seen in related indeno-thiazole systems .

Cyclization and Heterocycle Formation

The amine and thiazole moieties participate in cyclization reactions to generate fused heterocycles:

  • Oxazolidinone Formation : Reaction with ethyl chloroformate and subsequent alkaline cyclization yields oxazolidinone derivatives, enhancing structural rigidity for receptor binding studies .

  • Tetrazole Synthesis : Treatment with sodium azide and tributyltin chloride forms tetrazole rings, a strategy employed to mimic carboxylic acid bioisosteres .

Redox Reactions

The compound’s redox behavior is influenced by its electron-rich thiazole ring:

  • Oxidation : Dess-Martin periodinane oxidizes alcohol intermediates (e.g., during precursor synthesis) to ketones, critical for generating reactive carbonyl groups .

  • Reduction : Sodium cyanoborohydride selectively reduces imine intermediates in reductive amination steps, preserving the thiazole ring’s integrity .

Sulfonation and Electrophilic Substitution

The thiazole ring undergoes electrophilic aromatic substitution:

Reaction TypeReagents/ConditionsPosition ModifiedOutcome
Sulfonation SO₃/H₂SO₄, 0°CC-5 of thiazoleEnhanced water solubility for formulation studies

Cycloaddition Reactions

The dihydroindene moiety participates in [4+2] Diels-Alder reactions:

  • With Maleic Anhydride : Forms bicyclic adducts under thermal conditions (80°C), expanding the compound’s utility in polymer-supported synthesis.

Metal-Catalyzed Coupling

Palladium-mediated cross-coupling reactions modify the indene backbone:

  • Suzuki Coupling : Using arylboronic acids and Pd(PPh₃)₄ introduces aryl groups at the indene C-4 position, diversifying structure-activity relationships.

Key Analytical Methods

Reaction progress and product purity are validated via:

  • ¹H/¹³C NMR : Confirms regioselectivity in alkylation/acylation.

  • HPLC-MS : Monitors byproduct formation during cyclization .

Research Implications

These reactions enable the synthesis of derivatives with optimized pharmacokinetic profiles and receptor selectivity. For instance, N-acetylated analogs show enhanced melatonin receptor binding (MT₁/MT₂), suggesting potential in circadian rhythm modulation . Structural comparisons with analogs highlight the critical role of the methyl group at C-2 in stabilizing hydrophobic interactions.

This reactivity profile positions 2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine as a versatile scaffold for medicinal chemistry and materials science applications.

Scientific Research Applications

2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiazole Family

The compound shares core structural motifs with several thiazole derivatives described in the literature (Table 1):

Compound Name / Class Key Structural Features Biological Activity Reference
Target Compound Indeno[5,4-d]thiazol core, ethanamine chain Hypothesized CNS activity
25X-NBOMe Series (e.g., 25I-NBOMe) Phenethylamine backbone, halogenated aryl groups Potent 5-HT2A agonism; high toxicity
Thiazole derivatives (e.g., 11a-c) Quinazolinone-thiazole hybrids, hydrazide substituents Analgesic activity (ED50 values: 5–10 mg/kg)
Spiro-thiazolidine derivatives Fused indole-thiazolidine systems Antibacterial (MIC: 10–25 µg/mL vs. S. aureus)

Key Observations :

  • Structural Divergence: Unlike the NBOMe series, which prioritizes halogenated aryl groups for receptor binding , the target compound’s indeno-thiazol core may favor interactions with hydrophobic enzyme pockets or ion channels.
  • Functional Groups : The ethanamine side chain is analogous to the phenethylamine backbone in NBOMes but lacks the methoxybenzyl substituents linked to serotonergic activity .
  • Biological Activity : Thiazole derivatives in and exhibit moderate analgesic and antibacterial effects, suggesting the target compound could share these properties if its substituents enhance target binding .

Pharmacological and Toxicological Profiles

Receptor Affinity and Selectivity
  • NBOMe Compounds : High affinity for 5-HT2A receptors (Ki < 1 nM) due to halogenated aryl groups and methoxybenzyl moieties .
  • Thiazole Analogs: Limited receptor data, but hydrazide and pyrazole substituents in correlate with COX-2 inhibition and analgesic effects .
  • Target Compound: The indeno-thiazol core may confer selectivity for monoamine transporters or ion channels, but further studies are required.
Toxicity
  • NBOMe Series : High toxicity (LD50 ~ 0.1–1 mg/kg in rodents) linked to overstimulation of 5-HT2A receptors .
  • Thiazole Derivatives : Lower toxicity profiles (LD50 > 100 mg/kg) observed in preclinical models for compounds with hydrazide or triazole groups .

Biological Activity

2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine, also known by its chemical identifiers such as CID 23725569 and CID 23725568, is a compound that has garnered attention for its potential biological activities, particularly in relation to melatonin receptors. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical structure:

  • Molecular Formula : C15H18N2OS
  • Molecular Weight : 278.38 g/mol
  • IUPAC Name : (S)-N-[2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethyl]acetamide

Melatonin Receptor Agonism

Research indicates that derivatives of this compound exhibit significant binding affinity for melatonin receptors MT1 and MT2. A study reported that one of its derivatives showed an MT1 Ki value of 0.031 nM and an MT2 Ki value of 0.054 nM, suggesting potent receptor activity . The agonistic action at these receptors is believed to contribute to various physiological effects including modulation of circadian rhythms and potential anxiolytic effects.

Anticancer Properties

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves the downregulation of anti-apoptotic proteins such as Bcl-2 and the upregulation of pro-apoptotic factors like Bax .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (μM)Mechanism of Action
MCF-714.8Induction of apoptosis
HepG218.3Induction of apoptosis
HEK293>150No significant effect

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship (SAR) analysis has been conducted to understand how modifications to the core structure affect biological activity. Variations in substituents on the indeno-thiazole moiety have shown differential effects on receptor binding and anticancer efficacy.

Key Findings from SAR Studies

  • Substituent Variation : The presence of methyl groups enhances receptor binding affinity.
  • Functional Groups : Acetamide functionalization is crucial for maintaining biological activity.
  • Three-Dimensional Conformation : Molecular modeling studies suggest that the spatial arrangement significantly influences binding efficacy .

Case Study 1: Melatonin Receptor Modulation

In a clinical study involving patients with sleep disorders, administration of a derivative containing the indeno-thiazole structure resulted in improved sleep quality and reduced insomnia symptoms, highlighting its potential therapeutic applications in sleep-related issues .

Case Study 2: Anticancer Efficacy in Animal Models

Animal studies have demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. The study indicated that the compound effectively inhibited tumor growth through apoptosis induction and cell cycle arrest .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine?

Answer:
Key synthetic routes include:

  • Cyclocondensation : Refluxing thiazole precursors (e.g., 2-methylbenzothiazole derivatives) with amines in acetic acid using sodium acetate as a base, followed by recrystallization from DMF/acetic acid mixtures .
  • Nucleophilic Substitution : Reacting halogenated indeno-thiazole intermediates with ethanamine derivatives in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 80–100°C .
  • Functionalization : Post-synthetic modifications (e.g., oxidation with H₂O₂ or reduction with LiAlH₄) to introduce or modify substituents on the thiazole or indeno rings .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : ¹H and ¹³C NMR to verify the ethanamine moiety (δ ~2.5–3.5 ppm for –CH₂–NH₂) and indeno-thiazole ring protons (δ ~6.5–8.5 ppm) .
    • HPLC-MS : For purity assessment and molecular ion ([M+H]⁺) identification .
  • Crystallography : X-ray diffraction (if crystalline) to resolve stereochemistry and confirm fused-ring geometry .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Answer:
Use Design of Experiments (DOE) frameworks:

  • Split-Plot Designs : Evaluate temperature, pH (4–5), and solvent polarity simultaneously while controlling for batch variability .
  • Continuous Flow Reactors : Scalable synthesis with precise control of residence time and temperature (80–100°C) to minimize side products .
  • Kinetic Studies : Monitor reaction progress via in situ FTIR or Raman spectroscopy to identify rate-limiting steps .

Advanced: How can contradictory biological activity data (e.g., antiviral vs. cytotoxic effects) be resolved?

Answer:

  • Comparative SAR Studies : Systematically vary substituents (e.g., nitro, methoxy groups) on the indeno-thiazole core and assess activity against control compounds .
  • Mechanistic Assays : Use fluorescence-based enzymatic assays (e.g., kinase inhibition) or cellular models (e.g., apoptosis markers) to differentiate target-specific effects from nonspecific cytotoxicity .
  • Computational Docking : Map compound interactions with proteins (e.g., viral proteases) using molecular dynamics simulations to rationalize divergent results .

Advanced: What computational methods are suitable for analyzing the compound’s electronic and steric properties?

Answer:

  • Density Functional Theory (DFT) :
    • Optimize geometry at the B3LYP/SDD level to calculate bond angles (e.g., C1-C2-C3 = 121.4°) and frontier molecular orbitals (HOMO-LUMO gaps) .
    • Simulate electrostatic potential maps to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to assess stability and aggregation tendencies .

Advanced: How does the indeno-thiazole scaffold influence pharmacokinetic properties?

Answer:

  • LogP Calculations : Estimate lipophilicity using fragment-based methods (e.g., Ghose-Crippen) to predict blood-brain barrier penetration .
  • Metabolic Stability : Incubate with liver microsomes and quantify phase I/II metabolites via LC-MS/MS .
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction, correlating with in vivo efficacy .

Basic: What strategies ensure compound stability during storage and handling?

Answer:

  • Storage : Under inert atmosphere (N₂) at –20°C in amber vials to prevent oxidation or photodegradation .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced: How can environmental fate studies inform safe laboratory practices?

Answer:

  • Biodegradation Assays : Use OECD 301F (manometric respirometry) to assess microbial breakdown in wastewater .
  • Ecotoxicology : Evaluate acute toxicity in Daphnia magna (48-hour LC₅₀) and algal growth inhibition (OECD 201) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.